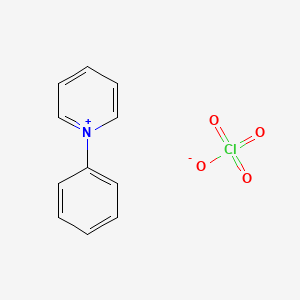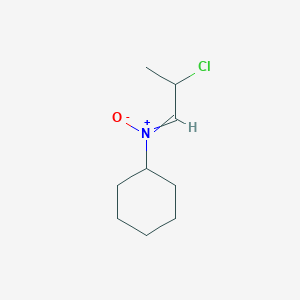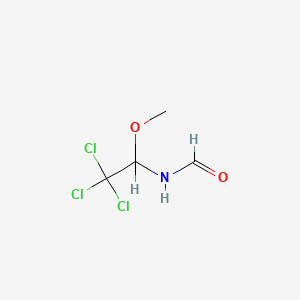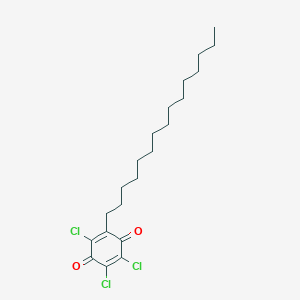
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the family of cyclohexadiene derivatives This compound is characterized by the presence of three chlorine atoms and a long pentadecyl chain attached to a cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of a suitable precursor, such as a cyclohexadiene derivative. The reaction is carried out under controlled conditions, often using chlorine gas as the chlorinating agent. The reaction is usually performed at elevated temperatures to ensure complete chlorination of the desired positions on the cyclohexadiene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the precursor compound is continuously fed into the reactor along with chlorine gas. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity. The product is then purified through various techniques, including distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms in the compound. The reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce partially or fully dechlorinated compounds. Substitution reactions result in the formation of new derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of chlorine atoms and the long pentadecyl chain contribute to its reactivity and interactions with biological targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds and the disruption of normal cellular functions. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione: This compound has an additional chlorine atom, which may alter its reactivity and applications.
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione:
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: The substitution of chlorine with fluorine atoms can lead to different reactivity and stability profiles.
The uniqueness of this compound lies in its specific combination of chlorine atoms and the long pentadecyl chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
42580-16-5 |
|---|---|
Formule moléculaire |
C21H31Cl3O2 |
Poids moléculaire |
421.8 g/mol |
Nom IUPAC |
2,3,5-trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H31Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22)21(26)19(24)18(23)20(16)25/h2-15H2,1H3 |
Clé InChI |
HSPONECSIWTCAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


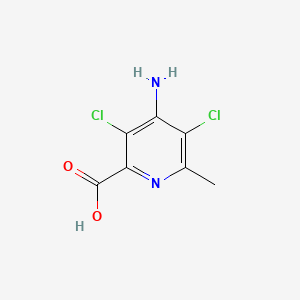
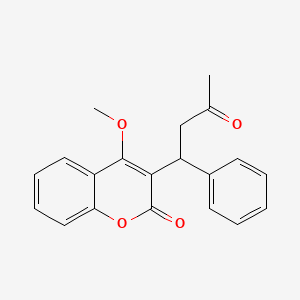
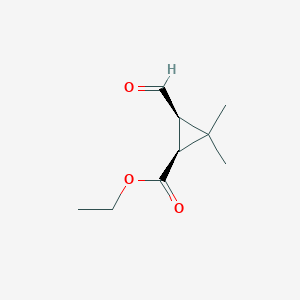

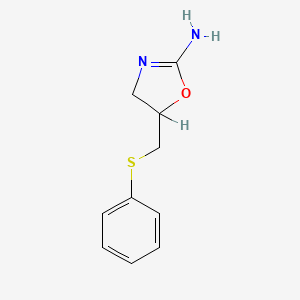
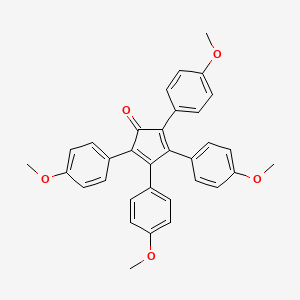
![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
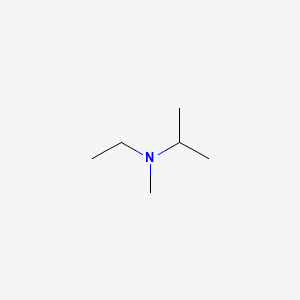


![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
